molecular formula C18H22ClN3OS B2567533 2-(2-chlorophenyl)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone CAS No. 1428363-73-8

2-(2-chlorophenyl)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone

Cat. No.: B2567533
CAS No.: 1428363-73-8
M. Wt: 363.9
InChI Key: JRRMEFUABQZTSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenyl)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H22ClN3OS and its molecular weight is 363.9. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

The compound's derivatives have shown promising antimicrobial and antifungal activities. For example, a series of azole-containing piperazine derivatives, including compounds with similar structures, demonstrated moderate to significant antimicrobial and antifungal activities in vitro, exhibiting broad-spectrum efficacy against tested strains with minimal inhibitory concentrations (MIC) values ranging from 3.1 to 25 μg/mL. These compounds exhibited activities comparable to standard drugs like chloramphenicol and fluconazole, indicating their potential as effective antimicrobial agents (Gan, Fang, & Zhou, 2010).

Biotransformation for Chiral Synthesis

A novel biotransformation method using a strain of Acinetobacter sp. was developed for the enantioselective synthesis of a chiral intermediate of the antifungal agent Miconazole, demonstrating the utility of this compound and its derivatives in the synthesis of pharmacologically active agents. This process achieved a yield of 83.2% with an enantiomeric excess (ee) of greater than 99.9%, underlining the efficiency and specificity of this biocatalytic approach for producing high-value chiral intermediates (Miao, Liu, He, & Wang, 2019).

Structural and Spectroscopic Characterization

The synthesis and structural characterization of derivatives have been extensively studied, with one study focusing on the synthesis, spectroscopic characterization, Hirshfeld surface analysis, cytotoxic studies, and docking studies of a compound derived from 2-(2-chlorophenyl)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone. This research highlighted the compound's potential applications in medicinal chemistry and drug development, based on its thermal stability, structural features, and interaction with biological targets (Govindhan et al., 2017).

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3OS/c1-21-11-8-20-18(21)24-13-14-6-9-22(10-7-14)17(23)12-15-4-2-3-5-16(15)19/h2-5,8,11,14H,6-7,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRMEFUABQZTSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2CCN(CC2)C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.